2,2'-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) chloride
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Overview
Description
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) chloride is a complex organic compound. It is known for its role as a neuromuscular blocking agent, particularly in its salt form, cisatracurium besylate . This compound is part of the benzylisoquinolinium class and is used primarily in medical settings to facilitate tracheal intubation and provide muscle relaxation during surgeries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) chloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to ensure consistency and quality. The final product is then purified using techniques such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a tool for studying neuromuscular function.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) chloride involves its interaction with cholinergic receptors. It acts as a non-depolarizing neuromuscular blocking agent by binding to nicotinic acetylcholine receptors at the neuromuscular junction, thereby inhibiting the transmission of nerve impulses to the muscles. This action is antagonized by acetylcholinesterase inhibitors such as neostigmine .
Comparison with Similar Compounds
Similar Compounds
Atracurium: Another neuromuscular blocking agent with a similar structure but different potency and duration of action.
Mivacurium: A shorter-acting neuromuscular blocking agent with a different metabolic pathway.
Vecuronium: A non-depolarizing neuromuscular blocking agent with a different chemical structure and pharmacokinetic profile.
Uniqueness
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) chloride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. It also has a lower degree of histamine release compared to other similar compounds, making it a preferred choice in certain clinical settings .
Properties
Molecular Formula |
C53H72Cl2N2O12 |
---|---|
Molecular Weight |
1000.0 g/mol |
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;dichloride |
InChI |
InChI=1S/C53H72N2O12.2ClH/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;;/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1H/q+2;;/p-2 |
InChI Key |
OGJVSVILTMPHBI-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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